3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine is a chemical compound with the molecular formula and a molecular weight of approximately 255.038 g/mol. This compound features a bromine atom and a trifluoromethoxy group attached to a benzene ring that also contains two amine functional groups at the 1 and 2 positions. Its structural formula can be represented using the SMILES notation as C1=C(C=C(C(=C1N)N)Br)C(F)(F)F
.
The reactivity of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine can be attributed to its functional groups:
Research indicates that compounds similar to 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine exhibit various biological activities, including:
Several methods have been developed for synthesizing 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine:
3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine has potential applications in various fields:
Studies on interaction profiles indicate that 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine may interact with various biological targets:
Several compounds exhibit structural similarities to 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Bromo-4,5-diaminobenzotrifluoride | Similar structure; lacks trifluoromethoxy group | |
4-Amino-3-bromobenzotrifluoride | Different amine positioning; no second amine group | |
5-Bromo-3-(trifluoromethyl)aniline | Contains trifluoromethyl instead of trifluoromethoxy | |
4-Bromoaniline | Simpler structure with only one amine group |
These comparisons illustrate the unique positioning of functional groups in 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine, contributing to its distinct reactivity and potential applications in medicinal chemistry and materials science.